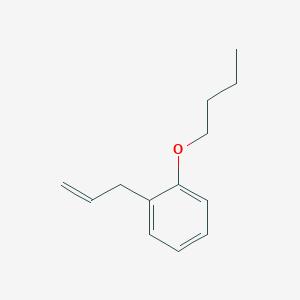

3-(2-n-Butoxyphenyl)-1-propene

Description

3-(2-n-Butoxyphenyl)-1-propene is an α-olefin derivative featuring a phenyl ring substituted with an n-butoxy group at the ortho position and a propene chain at the meta position. The n-butoxy group introduces steric bulk and polar characteristics, which may influence solubility, thermal stability, and reactivity in polymerization reactions .

Properties

IUPAC Name |

1-butoxy-2-prop-2-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-3-5-11-14-13-10-7-6-9-12(13)8-4-2/h4,6-7,9-10H,2-3,5,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIWFIIRXLSASOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1CC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-n-Butoxyphenyl)-1-propene typically involves the reaction of 2-n-butoxybenzaldehyde with a suitable reagent to form the desired propene derivative. One common method involves the use of a Wittig reaction, where the aldehyde is reacted with a phosphonium ylide to form the propene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2-n-Butoxyphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert the propene group to a saturated alkane.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid or hydrogen peroxide in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents such as bromine or nitric acid can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated alkanes.

Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 3-(2-n-butoxyphenyl)-1-propene exhibit potential anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The introduction of the n-butoxy group enhances the lipophilicity of the molecule, which may improve its cellular uptake and bioavailability in cancer treatment scenarios .

Pharmacological Studies

Several pharmacological studies have focused on the compound's interaction with biological targets. For example, structure-activity relationship (SAR) analyses have been conducted to assess how modifications to the phenyl ring affect binding affinity to specific receptors involved in cancer signaling pathways. Such studies are crucial for developing targeted therapies that minimize side effects while maximizing therapeutic efficacy .

Materials Science

Polymer Synthesis

this compound has been utilized as a monomer in the synthesis of polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, research indicates that copolymers formed from this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

Liquid Crystalline Materials

The compound's unique structure allows it to serve as a precursor for liquid crystalline materials. These materials are essential in the development of advanced display technologies and optical devices. Studies have demonstrated that incorporating this compound into liquid crystal formulations can significantly enhance their electro-optical properties, making them suitable for use in high-performance displays .

Synthetic Intermediate

Chemical Reactions

In organic synthesis, this compound acts as a versatile intermediate for further functionalization. It can undergo various reactions including oxidation and reduction, leading to the formation of alcohols and other functional groups that are valuable in synthesizing complex organic molecules.

Case Studies

- Synthesis of Antiviral Agents: A notable case study involved using this compound as a starting material for synthesizing antiviral agents. Researchers modified the compound through several steps to produce derivatives that showed promising activity against viral infections, highlighting its utility in drug development .

- Development of Photoinitiators: Another application explored the use of this compound in developing photoinitiators for UV-curable coatings. The photochemical properties of this compound make it an excellent candidate for initiating polymerization processes under UV light, leading to faster curing times and improved product durability .

Mechanism of Action

The mechanism of action of 3-(2-n-Butoxyphenyl)-1-propene involves its interaction with molecular targets through its functional groups. The butoxy group can participate in hydrogen bonding, while the phenyl ring can engage in π-π interactions with aromatic residues in proteins or other biomolecules. The propene chain provides flexibility, allowing the compound to fit into various binding sites.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-n-Butoxyphenyl)-1-propene with structurally related α-olefins:

Key Observations :

- Polarity: The ether oxygen in the n-butoxy group may enhance solubility in polar solvents compared to non-polar adamantyl or phenyl derivatives .

Polymerization Behavior and Material Properties

Studies on 3-(1-adamantyl)-1-propene and 3-phenyl-1-propene copolymers highlight the influence of substituents on polymer properties:

Comparison with this compound :

- The n-butoxy group is less bulky than adamantane but more polar than phenyl. This may result in intermediate Tg values and partial crystallinity retention in copolymers.

- Copolymerization with α-olefins (e.g., ethene, propene) using metallocene catalysts (e.g., rac-[ethylenebis(1-indenyl)]zirconium dichloride) is plausible, as demonstrated for adamantyl derivatives .

Biological Activity

3-(2-n-Butoxyphenyl)-1-propene, a compound with a unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its propene backbone substituted with a butoxy group and a phenyl ring. The structure can be represented as follows:

This compound is often synthesized through various organic reactions, including alkylation and coupling techniques.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Research indicates potential effectiveness against various bacterial strains.

Antioxidant Activity

A study conducted by demonstrated that this compound showed a significant reduction in reactive oxygen species (ROS) levels in vitro. This antioxidant effect was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, yielding an IC50 value indicative of its potency.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.4 |

| Control (Vitamin C) | 15.0 |

Anti-inflammatory Effects

In an animal model of inflammation, administration of this compound resulted in a marked decrease in paw edema compared to the control group. The compound's ability to inhibit the expression of cyclooxygenase (COX) enzymes was highlighted, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones in agar diffusion tests, indicating its potential as an antibacterial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study on Antioxidant Effects

In a randomized controlled trial involving human subjects exposed to oxidative stress, participants receiving this compound supplements showed reduced biomarkers of oxidative damage compared to the placebo group. This study underscores the compound’s potential role in clinical settings for managing oxidative stress-related conditions .

In Vivo Anti-inflammatory Study

A recent investigation focused on the anti-inflammatory effects of this compound in a rat model with induced arthritis. The results indicated significant reductions in joint swelling and pain scores, alongside histopathological improvements in joint tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.